Cyclohex-3-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZLLDMKRKVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193964 | |
| Record name | Cyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4096-34-8 | |
| Record name | 3-Cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohex-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cyclohex 3 En 1 One and Its Derivatives
Classical Synthetic Routes
Classical methods for the construction of the cyclohexenone core have been well-established for decades and continue to be widely employed due to their reliability and the accessibility of starting materials. These routes often involve fundamental organic reactions such as reductions, condensations, and conjugate additions.
Birch Reduction-Based Approaches
The Birch reduction, a dissolving metal reduction in liquid ammonia with an alcohol, is a powerful tool for the partial reduction of aromatic rings, providing access to cyclohexadiene systems that can be further elaborated to cyclohexenones. wikipedia.org This approach is particularly effective when starting from anisole (B1667542) derivatives (methoxybenzenes).
The reaction proceeds through the addition of solvated electrons to the aromatic ring, forming a radical anion. This intermediate is then protonated by the alcohol, followed by a second electron addition and another protonation to yield a 1,4-cyclohexadiene. wikipedia.org In the case of anisole, the Birch reduction yields a methoxy-substituted 1,4-cyclohexadiene, which is an enol ether. Subsequent treatment with aqueous acid hydrolyzes the enol ether to the corresponding β,γ-unsaturated ketone, cyclohex-3-en-1-one. libretexts.org Isomerization to the more thermodynamically stable α,β-unsaturated ketone, cyclohex-2-en-1-one, can occur under acidic conditions.
A notable application of this strategy is the synthesis of 2-alkyl-2-cyclohexenones from o-anisic acid. The Birch reduction of o-anisic acid, followed by in situ alkylation of the resulting dienolate intermediate with an alkyl halide, and subsequent acidic workup, provides the corresponding 2-alkylated cyclohexenone. orgsyn.org
Table 1: Birch Reduction-Based Synthesis of a Cyclohexenone Derivative orgsyn.org
| Starting Material | Reagents and Conditions | Product | Yield |
| o-Anisic acid | 1. Na, liq. NH₃, THF, -78 °C2. 1-Iodoheptane3. H₂O, then distillation | 2-Heptyl-2-cyclohexenone | 65-71% |
Aldol Condensation Strategies
The intramolecular aldol condensation is a cornerstone in the formation of cyclic enones, including cyclohexenones. This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound, where one carbonyl group acts as an enolate precursor and the other as the electrophile. libretexts.org For the synthesis of six-membered rings, 1,5-diketones are the requisite starting materials. libretexts.org
Upon treatment with a base, a 1,5-diketone, such as 2,6-heptanedione, will form an enolate which then attacks the other carbonyl group intramolecularly to form a six-membered ring containing a β-hydroxy ketone. Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of a conjugated α,β-unsaturated ketone. study.com The formation of five- and six-membered rings is thermodynamically favored due to their inherent stability and minimal ring strain. libretexts.org
Table 2: Intramolecular Aldol Condensation for Cyclohexenone Synthesis libretexts.orgstudy.com
| Starting Material | Reagents and Conditions | Product |
| 2,6-Heptanedione | Base (e.g., NaOH, H₂O) | 3-Methylcyclohex-2-en-1-one |
| 1,5-Diketone | Base or Acid | Substituted Cyclohexenone |
Michael Addition Protocols
The Michael addition, or conjugate addition, of an enolate to an α,β-unsaturated carbonyl compound is a powerful method for carbon-carbon bond formation. This reaction is a key component of the Robinson annulation, a widely used method for the synthesis of cyclohexenone derivatives. wikipedia.orgjk-sci.com
The Robinson annulation is a two-step sequence that begins with a Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.com In a typical example, a ketone, such as cyclohexanone (B45756), is treated with a base to form an enolate. This enolate then undergoes a Michael addition to an α,β-unsaturated ketone, like methyl vinyl ketone, to form a 1,5-diketone intermediate. This intermediate is then subjected to an intramolecular aldol condensation, as described in the previous section, to yield a cyclohexenone derivative. wikipedia.org The versatility of the Robinson annulation allows for the construction of a wide range of substituted and fused cyclohexenone systems. researchgate.net
Table 3: Robinson Annulation for Cyclohexenone Synthesis wikipedia.orgmasterorganicchemistry.com
| Michael Donor (Ketone) | Michael Acceptor | Reagents and Conditions | Product |
| Cyclohexanone | Methyl vinyl ketone | Base (e.g., NaOEt, EtOH) | Δ¹,⁹-Octalone |
| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | Base | Wieland-Miescher ketone |
Modern Catalytic Synthesis
In recent years, modern catalytic methods have emerged as powerful alternatives to classical synthetic routes, often offering higher efficiency, selectivity, and milder reaction conditions. Transition metal catalysis, in particular, has been instrumental in the development of novel strategies for cyclohexenone synthesis.
Transition Metal-Catalyzed Transformations
Palladium-catalyzed dehydrogenation reactions have been developed for the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts. One of the most prominent methods in this category is the Saegusa-Ito oxidation. This reaction involves the oxidation of a silyl enol ether with a palladium(II) salt, typically palladium(II) acetate, to form an enone. wikipedia.orgnrochemistry.com The reaction proceeds via the formation of a palladium enolate, followed by β-hydride elimination. wikipedia.org A co-oxidant, such as benzoquinone, is often used to regenerate the active Pd(II) catalyst, allowing for the use of catalytic amounts of palladium. wikipedia.org
More recently, direct palladium-catalyzed aerobic dehydrogenation of cyclohexanones to cyclohexenones has been achieved. acs.org This method avoids the pre-formation of a silyl enol ether. Specific ligand and catalyst systems have been developed to selectively promote the mono-dehydrogenation of cyclohexanones to cyclohexenones, while preventing the over-oxidation to phenols. acs.orgnih.gov For instance, the use of a Pd(DMSO)₂(TFA)₂ catalyst has been shown to be highly chemoselective for the formation of cyclohexenones. acs.org
Table 4: Palladium-Catalyzed Dehydrogenation for Cyclohexenone Synthesis
| Starting Material | Catalyst System | Oxidant | Product | Reference |
| Cyclohexanone trimethylsilyl enol ether | Pd(OAc)₂ | Benzoquinone | Cyclohex-2-en-1-one | wikipedia.org |
| 4-tert-Butylcyclohexanone | Pd(DMSO)₂(TFA)₂ | O₂ | 4-tert-Butylcyclohex-2-en-1-one | acs.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions.
The enantioselective isomerization of β,γ-unsaturated ketones is a key transformation in organic synthesis. Chiral bifunctional thiourea catalysts can be employed in reactions involving β,γ-unsaturated ketones. beilstein-journals.org These catalysts operate by activating the substrate through hydrogen-bonding interactions while concurrently deprotonating the ketone to form a dienolate intermediate, which then reacts in a stereoselective manner. beilstein-journals.org
Brønsted acids are effective catalysts for various cyclization reactions to form carbocyclic systems. organic-chemistry.org For instance, the cyclization of siloxyalkynes with alkenes, mediated by a Brønsted acid, can yield cyclohexenone derivatives. organic-chemistry.org Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can efficiently catalyze cycloaromatization reactions, often in cation-stabilizing solvents such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). nih.gov This approach facilitates reactions that proceed via cationic intermediates. nih.gov Chiral Brønsted acids derived from BINOL have also been used to catalyze enantioselective Morita-Baylis-Hillman reactions of cyclohexenone with aldehydes. organic-chemistry.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic methodologies. yale.edualliedacademies.org Catalysis is a cornerstone of green chemistry, offering benefits such as lower energy requirements, the use of catalytic instead of stoichiometric reagents, and increased selectivity, which minimizes waste. yale.edubio-conferences.org
Key principles relevant to the synthesis of cyclohexenones include:
Use of Catalysis : Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of waste generated. bio-conferences.orgwisdomlib.org Both transition-metal and organocatalytic methods described above adhere to this principle by enabling reactions with small amounts of a catalyst that can be recycled, in theory. yale.edu
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition and cyclization reactions often exhibit high atom economy.
Energy Efficiency : Catalytic processes frequently operate under milder conditions, such as lower temperatures and pressures, compared to non-catalytic alternatives, thus reducing energy consumption and the associated carbon footprint. alliedacademies.org
Waste Prevention : By improving reaction selectivity and yield, catalysts help to produce the desired product with minimal formation of byproducts, reducing the need for extensive purification and minimizing waste generation. alliedacademies.org
By integrating these principles, chemists can design safer, more efficient, and economically competitive routes for the synthesis of this compound and its derivatives. yale.edujocpr.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of cyclohexenone synthesis, microwave irradiation has been effectively employed in multi-component reactions to construct highly functionalized derivatives.
One notable approach involves a three-component cyclocondensation reaction of aldehydes, amides, and dienophiles. researchgate.netijcce.ac.ir This method, catalyzed by para-toluenesulfonic acid in the presence of acetic anhydride, affords highly substituted cyclohexene (B86901) derivatives in good yields within minutes under microwave irradiation. researchgate.netijcce.ac.ir For instance, the reaction of benzaldehyde, acetamide, and N-phenylmaleimide under microwave conditions produces the corresponding functionalized cyclohexene in 85% yield in just 8 minutes. researchgate.net This is a significant improvement over conventional heating methods, which can require several hours to achieve comparable results. researchgate.net
Another example of microwave-assisted synthesis is the one-pot reaction of primary amino alcohols, acetylacetone, and aromatic aldehydes, which yields amino-cyclohexene derivatives in an average yield of 85%. jocpr.com Microwave irradiation has also been successfully applied to the crossed aldol condensation of cyclohexanone with benzaldehyde derivatives to synthesize dibenzylidenecyclohexanone derivatives. ugm.ac.id Using sodium hydroxide as a catalyst, these reactions can achieve yields of 93-100% in just 2 minutes under microwave irradiation. ugm.ac.id
Table 1: Microwave-Assisted Synthesis of Cyclohexene Derivatives
| Entry | Aldehyde | Amide/Dienophile | Product | Yield (%) | Time (min) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Acetamide, N-Phenylmaleimide | N-(4-formyl-5-oxo-3-phenyl-3,4,5,6,7,7a-hexahydro-1H-inden-2-yl)acetamide | 85 | 8 |
| 2 | 4-Chlorobenzaldehyde | Acetamide, N-Phenylmaleimide | N-(4-(4-chlorobenzoyl)-5-oxo-3-phenyl-3,4,5,6,7,7a-hexahydro-1H-inden-2-yl)acetamide | 88 | 7 |
| 3 | 4-Methoxybenzaldehyde | Acetamide, N-Phenylmaleimide | N-(4-(4-methoxybenzoyl)-5-oxo-3-phenyl-3,4,5,6,7,7a-hexahydro-1H-inden-2-yl)acetamide | 82 | 10 |
| 4 | Benzaldehyde | Benzamide, N-Phenylmaleimide | Benzamide, N-(4-formyl-5-oxo-3-phenyl-3,4,5,6,7,7a-hexahydro-1H-inden-2-yl)- | 80 | 8 |
Data sourced from Shaabani, A. & Mirzaei, P. (2007). researchgate.net
Solvent-Free Conditions
The development of solvent-free reaction conditions is a key aspect of green chemistry, as it reduces waste and minimizes the environmental impact of chemical processes. Several solvent-free methods for the synthesis of cyclohexenone derivatives have been reported.
A notable example is the ytterbium(III) triflate-promoted, zinc(II) chloride-catalyzed Conia-ene reaction of linear β-alkynic β-keto esters and β-diketones. organic-chemistry.org This method allows for the construction of cyclic enones, including cyclohexenones, under neat (solvent-free) conditions in good yields. organic-chemistry.org The selectivity of the reaction towards five- or six-membered rings is dependent on the substituents at the terminal alkyne. organic-chemistry.org
Solvent-free conditions have also been utilized in the enantioselective aldol reaction between ketones and isatins, catalyzed by BINAM-prolinamides, to produce 3-alkyl-3-hydroxy-2-oxoindoles with a cyclohexanone moiety. mdpi.com This approach offers good yields and high diastereo- and enantioselectivities. mdpi.com Additionally, the one-pot, multicomponent synthesis of xanthene derivatives from cyclic diketones, aldehydes, and naphthols can be achieved under solventless conditions using a heterogeneous catalyst. mdpi.com
Use of Green Oxidants
The use of environmentally benign oxidizing agents is another important principle of green chemistry. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants, such as chromium(VI) reagents, which are toxic and generate hazardous waste. Consequently, the development of catalytic oxidation processes using green oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) is highly desirable.
The oxidation of cyclohexanol to cyclohexanone, a direct precursor to this compound, can be achieved using sodium hypochlorite (household bleach) in the presence of acetic acid. scribd.com This method is considered a green alternative as it uses a readily available and less hazardous oxidant, with water as the reaction medium. The byproducts, sodium chloride and water, are non-toxic. scribd.com
Hydrogen peroxide is another widely explored green oxidant for the synthesis of cyclohexenone precursors. The oxidation of cyclohexene with H₂O₂ can yield adipic acid in a process that is considered environmentally friendly, particularly when conducted in microemulsions to avoid the use of harmful organic solvents. researchgate.net This reaction can proceed through cyclohexenone intermediates. The use of H₂O₂ as an oxidant in the synthesis of cyclohexanediol from cyclohexene has also been investigated as a green procedure. cardiff.ac.uk Furthermore, molecular oxygen, in conjunction with supported gold catalysts, has been used for the aerobic oxidation of cyclohexene under solventless conditions, producing 2-cyclohexen-1-one (B156087) as one of the major products. cardiff.ac.uk
Stereoselective and Asymmetric Synthesis
The synthesis of chiral cyclohexenone derivatives with high stereocontrol is of great importance, as the biological activity of many compounds is dependent on their stereochemistry.
Enantiocontrolled Preparations
Significant progress has been made in the development of enantiocontrolled methods for the synthesis of cyclohexenone derivatives. One successful strategy is the organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst. plos.org This approach provides a straightforward and stereocontrolled route to the cyclohexadienal backbone, which can be a precursor to chiral cyclohexenones. plos.org
Diastereoselective Transformations
Diastereoselective synthesis of highly substituted cyclohexenones has been achieved through various cascade reactions. A notable example is the inter- and intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org This reaction, conducted at room temperature in the presence of aqueous potassium hydroxide and a phase transfer catalyst, produces highly functionalized cyclohexanones in moderate to excellent yields with high diastereoselectivity. beilstein-journals.org In many cases, the products are obtained with complete diastereoselectivity. beilstein-journals.org
Another approach involves a one-pot pseudo five-component reaction of a primary amine, diketene, and an aromatic aldehyde, which yields trans-2-aryl-cis-4-hydroxy-trans-4-methyl-6-oxo-cis-N1,N3-dialkylcyclohexane-1,3-dicarboxamide derivatives with high diastereoselectivity. semanticscholar.org
Table 2: Diastereoselective Synthesis of Cyclohexanone Derivatives from Curcumin Analogs
| Entry | Curcumin Analog | Arylidenemalonate | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | Curcumin | Phenylidenemalonate | 3a | 82 | >99:1 |
| 2 | Curcumin | 4-Chlorophenylidenemalonate | 3b | 84 | >99:1 |
| 3 | Curcumin | 4-Bromophenylidenemalonate | 3c | 79 | >99:1 |
| 4 | Curcumin | 4-Nitrophenylidenemalonate | 3d | 68 | >99:1 |
| 5 | p-Anisylcurcumin | 4-Tolylidenemalonate | 3m | 42 | >99:1 |
Data sourced from Behera, et al. (2024). beilstein-journals.org
Synthesis of Substituted and Functionalized this compound Derivatives
The development of efficient methods for the synthesis of substituted and functionalized this compound derivatives is crucial for accessing a wide range of complex molecules. One-pot and multi-component reactions are particularly attractive for this purpose due to their atom economy and operational simplicity.
A regio-selective Michael-Claisen condensation process has been developed for the synthesis of substituted cyclohexane-1,3-diones from acetone and α,β-unsaturated esters. google.comgoogle.com These diones are versatile precursors for a variety of more complex cyclohexenone derivatives. researchgate.net
One-pot, three-component tandem Diels-Alder reactions involving an aldehyde, an amide, and a dienophile provide an atom-efficient route to highly substituted cyclohexenes and cyclohexadienes. acs.org Similarly, a nickel-catalyzed three-component reaction of terminal alkynes, boronic acids, and glycosyl bromides allows for the regio- and diastereoselective synthesis of multisubstituted C-vinyl glycosides containing a cyclohexene moiety. acs.org
Furthermore, base-mediated cyclisation of α,β-unsaturated carbonyl compounds with γ-phosphonylcrotonates offers a regioselective pathway to substituted cyclohexa-1,3-dienes, which can be further manipulated to afford functionalized cyclohexenones. researchgate.net The synthesis of functionalized benzodiazepines has also been achieved via three-component or domino reactions starting from 1,2-phenylenediamine, a β-cyclodione (such as cyclohexane-1,3-dione), and an aldehyde. rsc.org
Reaction Pathways and Mechanistic Investigations of Cyclohex 3 En 1 One
Fundamental Reaction Types
The chemical behavior of Cyclohex-3-en-1-one is dictated by its two primary functional groups: the electrophilic carbonyl carbon and the nucleophilic C=C double bond. While it is an isomer of the more commonly studied α,β-unsaturated ketone, cyclohex-2-en-1-one, its non-conjugated system leads to distinct reactivity patterns. However, under certain conditions, especially base-catalysis, it can isomerize to its conjugated counterpart, opening up additional reaction pathways.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The partially positive carbonyl carbon is a prime target for electron-rich nucleophiles. wikipedia.orgmasterorganicchemistry.com Depending on the substrate and reaction conditions, this compound can undergo direct addition to the carbonyl group or, if isomerized to cyclohex-2-en-1-one, conjugate addition.
The Michael addition, or conjugate 1,4-addition, is characteristic of α,β-unsaturated carbonyl compounds. masterorganicchemistry.commakingmolecules.com For this reaction to occur with this compound, it must first isomerize to the conjugated Cyclohex-2-en-1-one, a process often facilitated by the basic conditions under which Michael additions are run. Once the conjugated system is formed, "soft" nucleophiles preferentially attack the β-carbon of the alkene. youtube.comyoutube.com This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The mechanism involves three key steps:
Formation of a nucleophile (often an enolate, referred to as a Michael donor). wikipedia.org
Nucleophilic attack at the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). masterorganicchemistry.comwikipedia.org
Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
A variety of nucleophiles can participate in this reaction, including organocuprates, enamines, and the anions of malonic esters. masterorganicchemistry.comyoutube.com
Table 1: Examples of Conjugate Addition Reactions on the Isomerized Cyclohex-2-en-1-one
| Nucleophile (Michael Donor) | Product | Reaction Notes |
| Diethyl malonate (in presence of base) | Diethyl 2-(3-oxocyclohexyl)malonate | Classic Michael reaction for C-C bond formation. |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methylcyclohexanone | Organocuprates are excellent soft nucleophiles for 1,4-addition. youtube.com |
| Pyrrolidine (forms an enamine first) | 3-(Pyrrolidin-1-yl)cyclohexan-1-one derivative | Stork enamine alkylation is a related process. |
| Thiophenol (in presence of base) | 3-(Phenylthio)cyclohexan-1-one | Thiolates are effective nucleophiles for conjugate addition. masterorganicchemistry.com |
Direct nucleophilic addition, or 1,2-addition, involves the attack of a nucleophile directly at the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This pathway is common for this compound in its non-conjugated form and is also competitive with conjugate addition for its conjugated isomer, Cyclohex-2-en-1-one. "Hard" nucleophiles, such as those found in Grignard reagents and organolithium compounds, typically favor direct addition. youtube.comwikipedia.org The reaction proceeds through a tetrahedral intermediate which is then protonated to yield an alcohol. youtube.com
The stereochemistry of the attack is influenced by steric and electronic factors, with the nucleophile approaching from either the axial or equatorial face of the ring. researchgate.netacademie-sciences.fr For substituted cyclohexanones, this can lead to the formation of diastereomeric products. academie-sciences.fr
Table 2: Examples of Direct Carbonyl Addition Reactions
| Nucleophile | Product | Reaction Notes |
| Methylmagnesium bromide (CH₃MgBr) | 1-Methylcyclohex-3-en-1-ol | Grignard reagents are classic hard nucleophiles that favor 1,2-addition. wikipedia.org |
| Sodium cyanide (NaCN) followed by H⁺ | 1-Hydroxycyclohex-3-ene-1-carbonitrile (a cyanohydrin) | Cyanohydrin formation is a reversible addition of cyanide to a carbonyl. libretexts.org |
| Lithium aluminum hydride (LiAlH₄) | Cyclohex-3-en-1-ol | A strong reducing agent that adds a hydride ion directly to the carbonyl carbon. brainly.com |
| Sodium acetylide (NaC≡CH) | 1-Ethynylcyclohex-3-en-1-ol | Alkynide anions are strong carbon nucleophiles that undergo 1,2-addition. |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions are powerful tools for constructing cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a new ring.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. wikipedia.orglibretexts.org While this compound itself is not a diene, its isomer, Cyclohex-2-en-1-one, can act as a dienophile. The electron-withdrawing nature of the carbonyl group activates the double bond, making it more reactive towards electron-rich dienes. libretexts.orgpraxilabs.com These reactions are typically concerted, stereospecific, and follow the endo rule. libretexts.org
Another important class of cycloadditions for enones is the photochemical [2+2] cycloaddition with alkenes. wikipedia.org This reaction proceeds through a stepwise mechanism involving a diradical intermediate, initiated by the photoexcitation of the enone. wikipedia.org It is a valuable method for synthesizing cyclobutane rings.
Table 3: Representative Cycloaddition Reactions
| Reaction Type | Reactants | Product |
| Diels-Alder [4+2] | Cyclohex-2-en-1-one + Buta-1,3-diene | Bicyclo[4.4.0]dec-1(6)-en-2-one (Octahydronaphthalenone) |
| Diels-Alder [4+2] | Cyclohex-2-en-1-one + Cyclopentadiene | Tricyclic adduct |
| Photochemical [2+2] | Cyclohex-2-en-1-one + Ethylene | Bicyclo[4.2.0]octan-2-one |
| Hetero-Diels-Alder | Cyclohex-2-en-1-one (as dienophile) + Danishefsky's diene | Fused heterocyclic system |
Oxidation Reactions
The oxidation of this compound can target either the carbon-carbon double bond or the allylic positions adjacent to it. The presence of the ketone group generally deactivates the ring towards oxidation compared to cyclohexene.
Common oxidative transformations include:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
Allylic Oxidation: Reagents such as chromium trioxide or selenium dioxide can introduce a hydroxyl or carbonyl group at the allylic position (C-5). Further oxidation can lead to the formation of dicarbonyl compounds.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the double bond, leading to the formation of dicarbonyl compounds, which can be further oxidized to dicarboxylic acids.
The oxidation of the parent compound, cyclohexene, can yield products like 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087). researchgate.netresearchgate.net Further oxidation of these products can occur under the reaction conditions. researchgate.net
Table 4: Potential Oxidation Reactions of this compound
| Reagent | Product Type | Reaction Notes |
| m-CPBA | Epoxide | Electrophilic addition of an oxygen atom across the C=C bond. |
| Ozone (O₃), then (CH₃)₂S | Dialdehyde | Oxidative cleavage (ozonolysis) of the double bond. |
| SeO₂ | Allylic alcohol/ketone | Introduces an oxygen functional group at the C-5 position. |
| KMnO₄ (hot, concentrated) | Dicarboxylic acid | Cleaves the double bond and oxidizes the resulting fragments. |
Reduction Reactions
The reduction of this compound offers the possibility of selectively targeting either the ketone or the alkene functionality. The choice of reducing agent is critical to achieving the desired outcome.
Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) or the Meerwein-Ponndorf-Verley (MPV) reduction (using aluminum isopropoxide) are chemoselective for the carbonyl group, reducing it to a secondary alcohol while leaving the C=C double bond intact. brainly.comdoubtnut.com This yields Cyclohex-3-en-1-ol. brainly.com
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the double bond, although the reduction of an isolated double bond by LiAlH₄ is generally slow. brainly.com Catalytic hydrogenation using reagents like H₂ over a metal catalyst (e.g., Pd, Pt, or Ni) is highly effective for reducing both functional groups, ultimately yielding cyclohexanol. doubtnut.com
Table 5: Reduction of this compound and its Isomer
| Reagent(s) | Substrate | Product(s) | Reaction Notes |
| NaBH₄ | This compound | Cyclohex-3-en-1-ol | Selective 1,2-reduction of the carbonyl group. brainly.com |
| LiAlH₄, then H₂O | This compound | Cyclohex-3-en-1-ol, potentially some cyclohexanol | Primarily reduces the carbonyl; can reduce the alkene under harsher conditions. brainly.com |
| H₂ / Pd-C | This compound | Cyclohexanol | Catalytic hydrogenation reduces both the C=O and C=C bonds. |
| Al(O-i-Pr)₃, i-PrOH | Cyclohex-2-en-1-one | Cyclohex-2-en-1-ol | MPV reduction is selective for the carbonyl group. doubtnut.com |
Substitution Reactions
This compound possesses several sites susceptible to substitution reactions, primarily the α-carbons adjacent to the carbonyl group and the allylic carbons adjacent to the double bond. The reactivity at these positions is dictated by the electronic influence of the ketone and the alkene functionalities.
Substitution at α-Carbons: The protons on the carbons alpha to the carbonyl group (C-2 and C-6) are acidic and can be removed by a base to form an enolate ion. This nucleophilic enolate can then react with various electrophiles in an α-substitution reaction. While this is more common for the conjugated isomer, cyclohex-2-en-1-one, the potential for this reactivity exists. The reaction proceeds via the formation of a resonance-stabilized enolate, which can then attack an electrophile, leading to the substitution product.
Allylic Substitution: The hydrogen atoms at the allylic positions (C-5) are activated towards radical substitution. In the presence of a radical initiator and a halogen source, such as N-bromosuccinimide (NBS), allylic bromination can occur. This reaction proceeds through a radical chain mechanism involving the formation of a resonance-stabilized allylic radical, which then reacts with a halogen to yield the substituted product.
Due to the compound's structure, nucleophilic substitution reactions are also plausible, particularly on derivatives where a leaving group is present. For instance, studies on cyclohexanone (B45756) acetals with heteroatom substituents at the C-2 position have shown that these groups have a powerful influence on the stereoselectivity of nucleophilic substitution reactions.
Intramolecular Transformations and Rearrangements
The structure of this compound, a β,γ-unsaturated ketone, makes it prone to various intramolecular rearrangements, which are often driven by the formation of a more thermodynamically stable conjugated system or by photochemical activation.
Isomerization Processes (e.g., β,γ to α,β-unsaturated)
One of the most fundamental transformations of this compound is its isomerization to the more stable α,β-unsaturated isomer, Cyclohex-2-en-1-one. This migration of the carbon-carbon double bond into conjugation with the carbonyl group is readily catalyzed by both acids and bases.
Base-Catalyzed Isomerization: In the presence of a base, a proton is abstracted from the α-carbon (C-2), which is positioned between the carbonyl group and the double bond. This generates a resonance-stabilized dienolate ion. Subsequent reprotonation of this intermediate, typically at the γ-carbon (C-4), leads to the formation of the conjugated α,β-unsaturated ketone.
Acid-Catalyzed Isomerization: Under acidic conditions, the carbonyl oxygen is protonated, activating the molecule. A subsequent deprotonation at the ε-carbon and protonation at the γ-carbon, facilitated by a conjugate base, achieves the double bond migration to the α,β-position.
Lewis acids have also been shown to be effective promoters for the in situ isomerization of β,γ-unsaturated ketones to their corresponding α,β-unsaturated counterparts.
| Catalyst Type | Intermediate | Product |
| Base | Dienolate ion | α,β-unsaturated ketone |
| Acid | Protonated ketone / Enol | α,β-unsaturated ketone |
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where one sigma bond is changed to another in an intramolecular process. β,γ-unsaturated enones like this compound can undergo unique photochemical sigmatropic rearrangements. researchgate.net
nih.govacs.org-Acyl Shift: Direct irradiation of β,γ-enones can lead to a nih.govacs.org-acyl migration. researchgate.net This process involves the shift of the acyl group from its original position to the γ-carbon of the alkene, resulting in an isomeric β,γ-unsaturated ketone. researchgate.net
Oxa-di-π-methane Rearrangement: When subjected to sensitized irradiation (triplet state), β,γ-enones typically undergo a 1,2-acyl migration, also known as the oxa-di-π-methane rearrangement. researchgate.net This reaction is analogous to the di-π-methane rearrangement of 1,4-dienes and results in the formation of cyclopropyl-conjugated ketones. researchgate.net
While not a rearrangement of this compound itself, acs.orgacs.org-sigmatropic rearrangements, such as the oxy-Cope rearrangement, are powerful methods used in the synthesis of substituted cyclohexenone structures. nih.govacs.org This reaction involves the rearrangement of a 1,5-diene system containing a hydroxyl group at C-3, which, after a keto-enol tautomerization, yields a δ,ε-unsaturated ketone. This highlights the importance of sigmatropic shifts in the broader chemistry of the cyclohexenone framework. nih.govacs.org
Complex Ring-Opening and Cyclization Processes
The cyclohexenone ring can be involved in more complex transformations that lead to either ring-opening or the formation of more intricate polycyclic systems.
Ring-Opening Reactions: Photochemical excitation of cyclic ketones can lead to α-cleavage (Norrish Type I reaction), resulting in the formation of a diradical intermediate. For cyclohexanone, this diradical can undergo further reactions, including decarbonylation and subsequent formation of cyclopentane or 1-pentene. While this compound is a β,γ-unsaturated ketone, similar photochemical ring-opening pathways initiated by α-cleavage at the C1-C2 or C1-C6 bond are conceivable, leading to unsaturated acyclic diradical intermediates that can undergo various subsequent reactions.
Cyclization Reactions: The cyclohexenone scaffold is a valuable building block for synthesizing bicyclic and polycyclic compounds. For example, intramolecular cyclization reactions can be initiated from substituents on the ring. The Borsche–Drechsel cyclization, which involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones, leads to tetrahydrocarbazoles. While this specific reaction starts from cyclohexanone, it illustrates how the six-membered ring can be a precursor to fused heterocyclic systems. Furthermore, formal homo-Nazarov cyclizations of vinyl-cyclopropyl ketones provide a route to cyclohexenones, demonstrating a cyclization approach to forming the ring itself.
Catalytic Reaction Mechanisms
Catalysis plays a crucial role in mediating the reactions of this compound, particularly in processes like oxidation. Understanding the underlying mechanisms is key to controlling product selectivity and reaction efficiency.
Radical Chain Mechanisms in Oxidation
The oxidation of hydrocarbons, including cyclic alkenes, often proceeds through a radical chain mechanism, particularly in autoxidation processes (reaction with atmospheric oxygen). The presence of allylic hydrogens in this compound makes it susceptible to this type of oxidation. The mechanism can be described by three main stages:
Initiation: The reaction begins with the formation of free radicals from non-radical precursors. This can be induced by heat, light, or the presence of a radical initiator. In the context of autoxidation, the decomposition of pre-existing hydroperoxides (ROOH) into alkoxy (RO•) and hydroxyl (•OH) radicals is a common initiation pathway. These radicals can then abstract a weakly bonded allylic hydrogen from this compound to form a resonance-stabilized cyclohexenonyl radical.
Propagation: The radical chain is sustained through a series of propagation steps. The cyclohexenonyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, forming a hydroperoxide (ROOH) and a new cyclohexenonyl radical (R•). This new radical can then continue the chain reaction.
R• + O₂ → ROO•
ROO• + RH → ROOH + R•
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the self-reaction of two peroxyl radicals or the cross-reaction of different radical species.
This autocatalytic process, where the product (hydroperoxide) can also act as an initiator, often leads to an acceleration of the oxidation rate over time.
Metal-mediated Catalytic Cycles
Metal-mediated catalysis offers powerful strategies for the transformation of cyclohexenone derivatives. Palladium (Pd) catalysts, in particular, have demonstrated significant utility in promoting reactions such as dehydrogenation and Semmler-Wolff type aromatizations. nih.gov
One notable example is the palladium-catalyzed Semmler-Wolff reaction, which converts substituted cyclohexenone oximes into primary anilines. nih.govnih.gov This method provides a synthetically valuable alternative to the classic Semmler-Wolff reaction, which often requires harsh conditions and results in low yields. nih.gov The catalytic cycle is proposed to initiate with the oxidative addition of the oxime's N–O bond to a Pd(0) complex, such as Pd(PCy₃)₂. The resulting palladacycle intermediate has been isolated and characterized, lending strong support to this mechanistic step. Following the oxidative addition, the intermediate undergoes a dehydrogenation process to yield the final aniline product and regenerate the active palladium catalyst. nih.gov
Beyond aromatization, palladium catalysts are effective in aerobic oxidative Heck reactions of cyclohexenone. nih.gov This process allows for the introduction of aryl groups at the 3-position of the ring, exploiting the intrinsic regioselectivity of additions to electron-deficient alkenes. A dicationic Pd(II) catalyst has been developed that can facilitate both the oxidative Heck coupling and a subsequent dehydrogenation in a one-pot sequence, providing efficient access to meta-substituted phenols. nih.gov The catalytic cycle for cross-coupling reactions like the Heck reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Other metals, such as ruthenium, have been employed in asymmetric transfer hydrogenation (ATH) reactions, which can reduce the carbonyl group of cyclohexenone derivatives with high enantioselectivity. researchgate.net Vanadium and molybdenum complexes have also been studied in the context of cyclohexene epoxidation, where they can catalyze the formation of allylic hydroperoxides which then decompose to give 2-cyclohexenone. researchgate.net
Organocatalytic Mechanisms
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful metal-free alternative for the transformation of this compound. A predominant mechanism in the organocatalysis of α,β-unsaturated ketones is enamine catalysis. acs.org
In this pathway, a chiral secondary amine catalyst, such as proline or an imidazolidinone derivative, reacts with the ketone of the cyclohexenone ring in a dehydration condensation to form a nucleophilic enamine intermediate. mdpi.comyoutube.com This enamine activation enhances the nucleophilicity of the substrate, enabling it to participate in a variety of reactions, most notably Michael additions. mdpi.com
For instance, in the asymmetric Michael addition of cyclohexenone to electrophiles like nitroalkenes, the enamine formed from the catalyst and cyclohexenone acts as the Michael donor. mdpi.com The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst. In bifunctional catalysts, such as DPEN-based thiourea organocatalysts, the thiourea moiety can activate the nitroalkene (Michael acceptor) through double hydrogen bonding, while the amine part forms the enamine. This dual activation facilitates the reaction and controls the stereoselectivity. mdpi.com The final step in the catalytic cycle is the hydrolysis of the resulting iminium ion, which releases the product and regenerates the chiral amine catalyst. mdpi.com
A variation of this mechanism is dienamine catalysis, which can be achieved using chiral primary amines. This approach activates β-substituted cyclohexenone derivatives to undergo vinylogous Michael additions, where the nucleophilic attack occurs at the γ-position relative to the carbonyl group, leading to highly functionalized products with excellent stereocontrol. nih.gov
Another important organocatalytic strategy is iminium catalysis, often used in transfer hydrogenation reactions. Here, the catalyst condenses with the enone to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it more susceptible to nucleophilic attack by a hydride source, such as a Hantzsch ester. This method has been successfully applied to the enantioselective reduction of a wide range of cyclic enones, including those with five-, six-, and seven-membered rings. princeton.eduprinceton.edu
Influence of Substituents on Reactivity and Selectivity
The reactivity of the this compound core and the stereochemical outcome of its reactions are profoundly influenced by the nature and position of substituents on the ring. These effects can be broadly categorized as steric and electronic.
Steric Effects: The steric bulk of a substituent can dictate the facial selectivity of a reaction. For example, in the asymmetric transfer hydrogenation (ATH) of substituted cyclohexenones, the size and position of substituents influence both the chemoselectivity (reduction of the C=C vs. C=O bond) and the enantioselectivity. nih.gov A bulky group can hinder the approach of a catalyst or reagent to one face of the molecule, thereby directing the reaction to the less hindered face. In diketones, a sterically demanding group adjacent to one carbonyl can prevent its reduction, allowing for the selective hydrogenation of the less hindered ketone. nih.gov
Electronic Effects: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the reactivity of the enone system. In Pd-catalyzed oxidative Heck reactions, electron-rich arylboronic acids generally lead to higher yields of 3-arylcyclohexenones compared to electron-deficient ones, which are more prone to homocoupling. nih.gov Similarly, in palladium-catalyzed Semmler-Wolff reactions of cyclohexenone oxime derivatives, the nature of the O-acyl group on the oxime significantly impacts the product yield. nih.gov
The following tables provide specific examples from research findings that illustrate the influence of substituents on reaction outcomes.
| Oxime Derivative (Substituent) | Product | Yield (%) |
|---|---|---|
| O-pentafluorobenzoyl | 1-Aminonaphthalene | 85 |
| O-pivaloyl | 1-Aminonaphthalene | 94 |
| O-benzoyl | 1-Aminonaphthalene | 62 |
| O-acetyl | 1-Aminonaphthalene | 36 |
| Substrate | Product Ratio (Allylic Alcohol : Saturated Alcohol) | Enantiomeric Excess (ee %) |
|---|---|---|
| 2-Cyclohexen-1-one | 2:1 | 92 |
| 3-Methyl-2-cyclohexen-1-one | 10:1 | 88 |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Cyclohex-3-en-1-one by mapping the carbon and hydrogen framework.
Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom in this compound. The spectrum is characterized by distinct signals for the vinylic, allylic, and alpha-to-carbonyl protons. The chemical shifts (δ) are influenced by factors such as proximity to the electron-withdrawing carbonyl group and the π-system of the double bond.
The expected ¹H NMR signals for this compound are:
Vinylic Protons (H-3, H-4): These protons are attached to the double-bonded carbons and appear furthest downfield due to the deshielding effect of the π-bond. They typically resonate in the range of 5.5-6.0 ppm.
Protons Alpha to Carbonyl (H-2): The protons on the carbon adjacent to the carbonyl group are deshielded and appear at approximately 2.8-3.0 ppm.
Allylic Protons (H-5, H-6): The protons on the carbons adjacent to the double bond (C-5 and C-6) are also deshielded, but to a lesser extent than the vinylic protons. Their signals are expected around 2.3-2.5 ppm.
Analysis of coupling patterns (spin-spin splitting) further confirms the connectivity between adjacent protons, allowing for a complete assignment of the hydrogen framework.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H-3, H-4 | Vinylic | ~5.8 | Multiplet |
| H-2 | α to C=O | ~2.9 | Multiplet |
| H-5 | Allylic | ~2.4 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected in its proton-decoupled ¹³C NMR spectrum.
The characteristic chemical shifts in the ¹³C NMR spectrum are:
Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded and appears significantly downfield, typically above 195 ppm.
Vinylic Carbons (C-3, C-4): The sp²-hybridized carbons of the double bond resonate in the alkene region, generally between 125 and 130 ppm.
Aliphatic Carbons (C-2, C-5, C-6): The sp³-hybridized carbons appear in the upfield region of the spectrum. The carbons alpha to the carbonyl group (C-2 and C-6) are more deshielded than the C-5 carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | Carbonyl | >195 |
| C-3, C-4 | Vinylic | 125-130 |
| C-2, C-6 | α to C=O / Allylic | 35-45 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure. columbia.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu For this compound, this technique would show cross-peaks connecting the signals of H-3/H-4 to C-3/C-4, H-2 to C-2, H-5 to C-5, and H-6 to C-6. This allows for the definitive assignment of each protonated carbon. The carbonyl carbon (C-1) would not show a correlation as it has no attached protons. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). columbia.edu This is instrumental in piecing together the molecular fragments. Key expected HMBC correlations for this compound include:
Correlations from the vinylic protons (H-3, H-4) to the allylic carbons (C-2, C-5, C-6).
Correlations from the protons at C-2 and C-6 to the carbonyl carbon (C-1).
Correlations from the protons at C-5 to the vinylic carbons (C-3, C-4) and the alpha-carbon (C-6). These long-range correlations provide unequivocal evidence for the connectivity of the ring structure and the placement of the functional groups.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. unizar-csic.es
IR spectroscopy is particularly useful for identifying the key functional groups in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Key diagnostic peaks in the IR spectrum of this compound include:
C=O Stretch: A strong, sharp absorption peak characteristic of the ketone carbonyl group is expected around 1715 cm⁻¹. The position indicates an unconjugated ketone within a six-membered ring.
C=C Stretch: A medium-intensity absorption corresponding to the carbon-carbon double bond stretch is typically observed around 1650 cm⁻¹.
=C-H Stretch: The stretching vibration of the vinylic C-H bonds appears above 3000 cm⁻¹, usually in the 3010-3050 cm⁻¹ region.
C-H Stretch: The stretching vibrations for the aliphatic C-H bonds of the CH₂ groups are found just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | ~1715 | Strong |
| C=C | Stretch | ~1650 | Medium |
| =C-H (vinylic) | Stretch | 3010-3050 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. unizar-csic.es It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.
For this compound, the key features in the Raman spectrum would be:
C=C Stretch: The stretching vibration of the symmetrically substituted C=C double bond is expected to produce a strong signal in the Raman spectrum, typically around 1650 cm⁻¹. This is often stronger and sharper in Raman than in IR for less polarized double bonds.
C=O Stretch: The carbonyl stretch will also be present around 1715 cm⁻¹, though it is often weaker in Raman spectra compared to IR.
Ring Vibrations: The "fingerprint" region below 1500 cm⁻¹ will contain numerous signals corresponding to various C-C stretching and C-H bending modes, which are characteristic of the cyclohexene (B86901) ring structure.
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering insights into the molecule's structural integrity under ionization. For this compound (C₆H₈O), the molecular weight is 96.13 g/mol . nih.gov The molecular ion peak (M⁺) would therefore be observed at a mass-to-charge ratio (m/z) of 96.
Upon electron ionization, the this compound molecule becomes energetically unstable, leading to the cleavage of bonds and the formation of various fragment ions. The fragmentation pathways for cyclic ketones and enones are influenced by the positions of the carbonyl group and the double bond. Key fragmentation processes for cyclohexenone structures include retro-Diels-Alder (RDA) reactions, alpha-cleavage, and loss of small neutral molecules like carbon monoxide (CO) and ethylene (C₂H₄). libretexts.orgchemguide.co.uk
The RDA fragmentation is a characteristic pathway for cyclohexene derivatives. For this compound, this would involve the cleavage of the ring at two positions, leading to the formation of a charged diene and a neutral dienophile. A prominent fragment in the spectrum of the isomeric 2-Cyclohexen-1-one (B156087) is found at m/z 68, corresponding to the loss of ethylene (C₂H₄, 28 Da). nist.gov A similar loss is anticipated for this compound. Another significant fragmentation pathway involves the loss of a CO group (28 Da) from the molecular ion, resulting in a fragment at m/z 68.
Further fragmentation can lead to smaller, stable ions. The table below summarizes the expected key fragment ions for this compound based on common fragmentation patterns of related cyclic ketones.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 96 | [C₆H₈O]⁺ | Molecular Ion (M⁺) |
| 81 | [C₅H₅O]⁺ | Loss of a methyl radical (•CH₃) |
| 68 | [C₄H₄O]⁺ or [C₅H₈]⁺ | Loss of ethylene (C₂H₄) via RDA or loss of Carbon Monoxide (CO) |
| 53 | [C₄H₅]⁺ | Loss of a methyl radical (•CH₃) from the m/z 68 fragment |
| 40 | [C₃H₄]⁺ | Further fragmentation, possibly from the m/z 68 ion |
| 39 | [C₃H₃]⁺ | Loss of H from the m/z 40 ion |
X-ray Crystallography for Solid-State Structure Determination
Studies on various substituted cyclohexanone (B45756) and cyclohexenone derivatives consistently show that the six-membered ring is non-planar to minimize angular and torsional strain. nih.gov The most common conformations adopted by the cyclohexene ring are the 'half-chair' or 'sofa' and, less frequently, the 'boat' conformation. nih.gov In the half-chair conformation, four of the carbon atoms are coplanar, while the other two are displaced on opposite sides of this plane. For cyclohexenone derivatives, the presence of the sp² hybridized carbon atoms of the double bond and carbonyl group often leads to a flattened half-chair or a distorted boat conformation. iucr.org
For instance, the crystal structure analysis of (2E,6E)-2,6-bis(benzylidene)cyclohexanone derivatives reveals that the central cyclohexanone ring often adopts a half-chair or sofa conformation. nih.gov Similarly, studies on other complex cyclohexenone derivatives have detailed these conformations, providing precise data on bond lengths and angles. iucr.orgresearchgate.netresearchgate.net These analyses serve as a model for understanding the structural characteristics of the this compound ring system. The introduction of substituents can influence the specific conformation adopted by the ring.
The table below presents representative crystallographic data for a related cyclohexanone derivative to illustrate typical structural parameters.
Table 2: Representative Crystallographic Data for a Substituted Cyclohexanone Derivative
| Parameter | Value | Reference Compound |
|---|---|---|
| Crystal System | Orthorhombic | 2,6-bis-4-methyl(benzylidene)cyclohexanone researchgate.net |
| Space Group | Pbca | |
| Ring Conformation | Half-chair | |
| Key Dihedral Angles | Vary depending on substituent orientation |
Chromatographic Separation and Analysis Methodologies
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods, with the choice depending on the sample's complexity and the analytical objective.
Gas Chromatography (GC): Given its volatility, GC is a primary method for the analysis of this compound. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. The separation is typically achieved on a capillary column. kelid1.ir The choice of the stationary phase is crucial for resolving this compound from isomers or impurities. researchgate.net
Columns: A non-polar column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), can be used for separation based on boiling points. For separating compounds with similar boiling points but different polarities, a more polar column, such as one coated with polyethylene glycol (PEG) (e.g., a Carbowax type), would be more effective. researchgate.net
Conditions: The injector and detector temperatures are typically set well above the boiling point of the analyte to ensure proper vaporization and prevent condensation. A temperature-programmed oven is often employed to achieve optimal separation of components with a range of boiling points. researchgate.netumass.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound, particularly for non-volatile derivatives or when analyzing reaction mixtures. Reversed-phase HPLC is the most common mode used.
Stationary Phase: A C18 or C8 column is typically used, where the non-polar stationary phase separates components based on their hydrophobicity.
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile or methanol, is commonly employed. acs.org The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation.
Detection: A UV detector is suitable for detecting this compound, as the conjugated enone system exhibits UV absorbance.
The following table summarizes typical starting conditions for the chromatographic analysis of compounds related to this compound.
Table 3: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| Gas Chromatography (GC) | Column | Capillary column (e.g., DB-5, HP-FFAP) researchgate.net |
| Carrier Gas | Helium or Nitrogen chemcoplus.co.jp | |
| Detector | Flame Ionization Detector (FID) | |
| Oven Program | Initial temp. 60°C, ramped to 150°C researchgate.net | |
| High-Performance Liquid Chromatography (HPLC) | Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture acs.org | |
| Detector | UV Detector (e.g., at 234 nm) acs.org | |
| Flow Rate | 1.0 mL/min |
Computational and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for studying the electronic structure, geometry, and properties of molecules. Its ability to balance accuracy with computational cost makes it widely applicable in theoretical chemistry.
DFT calculations are extensively used for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule. This process involves iteratively adjusting atomic positions until a minimum on the potential energy surface is found. For cyclic systems like cyclohexenones, conformational analysis is crucial, as different ring puckering modes can significantly influence molecular properties.
Studies on related cyclohexenyl systems have revealed detailed conformational preferences. For instance, the cyclohexenyl ring in one investigated derivative adopted a half-chair conformation, characterized by specific puckering parameters: Q = 0.496(2) Å, θ = 128.1(2)°, and φ = 23.4(4)° mdpi.comnih.govresearchgate.net. These parameters quantify the degree and type of deviation from planarity, providing a precise description of the ring's three-dimensional shape. DFT calculations, employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to optimize these geometries and compare them with experimental data, such as X-ray diffraction results, demonstrating good agreement mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Research into cyclohexane (B81311) conformational analysis using DFT has also established benchmarks for evaluating the accuracy of different computational methods in predicting conformational energy differences rsc.org.
Table 5.1.1: Conformational Parameters of a Cyclohexenyl Ring
| Parameter | Value | Reference |
| Q | 0.496(2) Å | mdpi.com |
| θ | 128.1(2)° | mdpi.com |
| φ | 23.4(4)° | mdpi.com |
DFT methods are highly effective in predicting spectroscopic parameters, aiding in the interpretation of experimental data and the confirmation of molecular structures. This includes the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
Calculations using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), have been performed to predict ¹H and ¹³C NMR spectra mdpi.comresearchgate.netiosrjournals.orgacs.orgresearchgate.net. The Gauge Independent Atomic Orbital (GIAO) method is commonly employed for NMR chemical shift calculations. Studies have reported good agreement between experimental and theoretically predicted NMR chemical shifts, with mean absolute differences typically in the range of 0.44 ppm for ¹H NMR and 2.3 ppm for ¹³C NMR, validating the chosen theoretical models researchgate.netresearchgate.netresearchgate.netresearchgate.net. Similarly, IR spectra can be accurately predicted by calculating harmonic vibrational frequencies, which are then scaled by a factor (e.g., 0.9627) to match experimental values mdpi.comiosrjournals.org. These computational predictions help in assigning specific vibrational modes and understanding the electronic origins of spectral features mdpi.comresearchgate.netiosrjournals.orgresearchgate.net.
DFT is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying stable intermediates, and locating transition states (TS). This allows for the detailed understanding of how reactions proceed and the factors governing their rates and selectivities.
For cycloaddition reactions involving cyclohexenones, DFT has been used to analyze reaction pathways and transition states. For example, studies on the 1,3-dipolar cycloaddition of benzyl (B1604629) azide (B81097) with cyclohex-2-en-1-one have employed DFT to evaluate the energies, enthalpies, and free energies of reactants, products, and transition states. These calculations help determine the favored reaction routes and the relative stability of different adducts (exo vs. endo) yu.edu.joyu.edu.jo. DFT calculations have also been applied to study the mechanisms and stereochemical outcomes of reactions such as electrophilic bromination of cyclohex-3-en-1-amines, providing explanations for observed stereoselectivity researchgate.net. Furthermore, DFT has been used to investigate reaction pathways in the partial oxidation of cyclohexane, identifying stable intermediates and transition states to understand favored reaction channels psu.edu.
A critical aspect of understanding reaction kinetics is the calculation of activation energy barriers, which represent the minimum energy required for a reaction to occur. DFT provides a computationally feasible route to estimate these barriers.
Calculations using DFT functionals like B3LYP, often with dispersion corrections (e.g., B3LYP-D3) and appropriate basis sets, have been employed to determine energy barriers for various chemical transformations psu.edursc.orgfaccts.dediva-portal.org. For instance, in the context of cycloaddition reactions, DFT can provide activation energy values that help rationalize observed reaction rates yu.edu.jorsc.orgnih.gov. While DFT generally offers good accuracy for geometries and frequencies, energy calculations, particularly for transition states, can sometimes be a weaker point. Therefore, higher-level ab initio methods or empirical corrections are sometimes used to refine these energy barrier calculations for greater accuracy, aiming to reproduce experimental values faccts.dediva-portal.org. For example, time-dependent DFT (TD-DFT) has been explored for calculating excited-state energy barriers, showing promise in accurately modeling photochemical processes diva-portal.org.
Quantum Chemical Methods
Beyond DFT, other quantum chemical methods offer alternative or complementary approaches to investigate molecular properties, often providing higher accuracy at a greater computational cost.
Ab initio methods, such as those based on the Self-Consistent Field (SCF) approximation and post-SCF correlation methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), derive their results directly from fundamental quantum mechanical principles without empirical parameters.
High-level ab initio calculations, such as those employing the Complete Basis Set (CBS-4M) model chemistry or Coupled Cluster with Singles and Doubles, augmented by perturbative triples (CCSD(T)), have been utilized to obtain highly accurate energies and structural parameters yu.edu.joyu.edu.joresearchgate.net. For instance, in the study of 1,3-dipolar cycloaddition reactions, ab initio calculations at the CBS-4M level were performed to obtain very accurate energies for reactants, adducts, and transition states, providing detailed insights into reaction thermodynamics and kinetics yu.edu.joyu.edu.jo. Similarly, high-level ab initio theory has been combined with experimental rotational coherence spectroscopy to determine precise equilibrium structural parameters for molecules like cyclohexane researchgate.net. These methods are valuable for benchmarking DFT results and for systems where high accuracy is paramount.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a quantum mechanical framework for understanding chemical bonding and molecular properties by describing electrons as delocalized over the entire molecule within molecular orbitals chemscene.com. Density Functional Theory (DFT) is a widely employed computational method that approximates the electronic structure of molecules by focusing on the electron density. This approach allows for the calculation of key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals als-journal.comyoutube.comdergipark.org.tr.
The HOMO-LUMO gap, the energy difference between these two orbitals, is a critical parameter that influences a molecule's chemical reactivity, stability, and electronic properties, such as its ability to absorb or emit light als-journal.comyoutube.comdergipark.org.trbioinformaticsreview.com. Larger HOMO-LUMO gaps generally correlate with higher kinetic stability and lower chemical reactivity mdpi.com. Computational studies often utilize methods like B3LYP in conjunction with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometries and calculate these orbital energies als-journal.comdergipark.org.trmdpi.comacs.orgresearchgate.netresearchgate.netrsc.org.
While general principles of MO theory and its application via DFT are well-established, specific published research detailing the HOMO and LUMO energies or comprehensive molecular orbital analyses directly for cyclohex-3-en-1-one were not found within the provided search results. However, such calculations are standard in computational chemistry to elucidate the electronic behavior and potential reaction pathways of organic molecules.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a macromolecule like a protein) to form a stable complex. This method is invaluable for understanding molecular interactions, predicting binding affinities, and elucidating potential mechanisms of action, particularly in drug discovery and enzyme inhibition studies researchgate.netrsc.org. The process involves predicting the ligand's conformation, position, and orientation within the receptor's binding site and assessing the binding affinity, often represented by a docking score rsc.org.
Numerous studies employ molecular docking to investigate the interactions of various cyclic enone derivatives and related compounds with biological targets, such as enzymes and proteins youtube.comacs.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netnih.govrsc.orgbg.ac.rsrsc.org. For instance, studies have explored the docking of cyclohexane-1,3-dione derivatives with c-Met protein acs.orgnih.gov, bis(cyclohex-2-en-1-one) compounds with cartilage proteins researchgate.netbg.ac.rs, and other enaminone derivatives with enzymes like COX-1 and COX-2 researchgate.net. These studies typically report binding energies, identify key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions), and compare the binding affinity of novel compounds to known drugs or native ligands.
However, the provided search results did not yield specific molecular docking studies directly involving this compound as the ligand interacting with a macromolecule. Therefore, detailed research findings regarding its specific binding sites, interaction types, or docking scores with biological targets cannot be presented for this compound based on the available information.
Applications of Cyclohex 3 En 1 One in Complex Molecule Synthesis
Natural Product Synthesis
The inherent reactivity and structural motifs of cyclohex-3-en-1-one make it a sought-after precursor in the synthesis of complex natural products.
Optically active forms of cyclohexenones, including derivatives of this compound, are recognized as crucial chiral building blocks in organic synthesis mdpi.com. These chiral cycloalkenones are vital precursors for synthesizing natural products and pharmaceutically active molecules, with various methodologies employed for their enantioselective preparation mdpi.com. Their ability to be transformed into molecules with specific stereochemistry is fundamental for mimicking the intricate structures found in nature acs.org.
This compound plays a role in the biosynthesis and synthesis of specific natural product classes. It is noted to be formed via enzymatic reduction and tautomerization of cyclohexadienone rings in fungal alkaloids, including piperazine (B1678402) cyclophanes . This highlights its direct relevance as a precursor in the intricate pathways leading to these complex biomolecules.
Pharmaceutical and Agrochemical Synthesis
The compound is a key intermediate in the development of both pharmaceutical drugs and agrochemical agents, owing to its versatile reactivity and the potential bioactivity of its derivatives.
This compound is a versatile intermediate in organic synthesis and is extensively used in the synthesis of various pharmaceuticals ontosight.ai. Its structure allows it to participate in reactions such as nucleophilic additions, Michael additions, and Diels-Alder reactions, which are fundamental steps in building complex drug molecules wikipedia.org. It serves as a precursor for more complex pharmaceuticals and is employed in the production of agents like antihistamines, anesthetics, and anti-inflammatory drugs ontosight.aiontosight.aiontosight.ai.
Derivatives of this compound have demonstrated a range of potential biological activities, making them subjects of interest in medicinal chemistry and drug discovery ontosight.ai. Research has explored derivatives for antimicrobial, anti-inflammatory, and anticancer properties ontosight.aiontosight.ai. Specific modifications can lead to enhanced biological activity, with some derivatives exhibiting cytotoxic effects against cancer cell lines or potential as antibiotics and antifungal agents . Furthermore, it is utilized as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides ontosight.aiontosight.ai.
Synthesis of Advanced Materials and Specialty Chemicals
Beyond pharmaceuticals and natural products, this compound finds application in the creation of specialty chemicals and advanced materials. It is employed in the fragrance industry due to its odor profile and is used as an intermediate in the synthesis of various aromatic compounds for perfumes and flavorings ontosight.ailookchem.com. Additionally, it serves as a precursor in the production of industrial chemicals such as epoxide resins and other polymer precursors .
Data Tables
To further illustrate the applications and chemical behavior of this compound, the following tables summarize key reactions and the biological activities associated with its derivatives.
Table 1: Key Reactions and Applications of this compound
| Reaction Type | Description of Use/Application | Relevant Search Result Index(es) |
| Nucleophilic Addition | Conjugate addition with organocopper reagents and Grignard reagents; serves as a building block in organic synthesis. | , wikipedia.org |
| Michael Reactions | Acts as an electrophile, facilitating C-C bond formation. | |
| Diels-Alder Reactions | Reacts with electron-rich dienes to form complex cyclic structures. | |
| Precursor for Natural Products | Direct precursor for fungal alkaloids and cyclophanes. | |
| Pharmaceutical Intermediate | Crucial building block for synthesizing diverse pharmaceuticals, including analgesics, anti-inflammatories, and anesthetics. | ontosight.ai, , ontosight.ai, ontosight.ai, lookchem.com, smolecule.com, , wikipedia.org |
| Agrochemical Intermediate | Intermediate in the synthesis of insecticides and herbicides. | ontosight.ai, ontosight.ai |
| Specialty Chemical/Fragrance | Intermediate for fragrances, flavors, dyes, epoxide resins, and polymer precursors. | , ontosight.ai, lookchem.com |
Table 2: Biological Activities of this compound Derivatives
| Derivative Class/Mentioned Activity | Specific Examples/Context | Relevant Search Result Index(es) |
| Antimicrobial | Derivatives explored for potential antimicrobial effects. | ontosight.ai, , guidechem.com |
| Anti-inflammatory | Derivatives explored for potential anti-inflammatory properties. | ontosight.ai, , ontosight.ai |
| Anticancer/Antitumor | Derivatives studied for anticancer/antitumor properties; some show cytotoxic effects. | ontosight.ai, , ontosight.ai, guidechem.com |
| Agrochemicals | Used in synthesis of insecticides and herbicides. | ontosight.ai, ontosight.ai |
| Pharmaceuticals | Intermediate for synthesis of analgesics, anti-inflammatory agents, anesthetics. | ontosight.ai, ontosight.ai |
Compound Name List
Construction of Fused and Bridged Heterocyclic Systems
This compound serves as a valuable synthon in the construction of complex fused and bridged heterocyclic systems, leveraging its inherent structural features and reactivity. The presence of both a double bond and a carbonyl group within a six-membered ring allows for diverse chemical transformations, including cycloadditions, Michael additions, and intramolecular cyclizations, which are instrumental in building intricate heterocyclic architectures. Research has demonstrated its utility in creating frameworks relevant to medicinal chemistry and materials science.
Construction of Fused Heterocyclic Systems
The this compound moiety, or its derivatives, can be strategically employed to forge fused heterocyclic ring systems. One notable approach involves the synthesis of substituted cyclohexenone carboxylates, which act as key intermediates. For instance, the base-catalyzed cyclocondensation of chalcone (B49325) derivatives with ethyl acetoacetate (B1235776) can yield ethyl 6-aryl-4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylates. These compounds are recognized as valuable precursors for the subsequent synthesis of various fused heterocyclic structures researchgate.net. Furthermore, the α-keto methylene (B1212753) group present in related cyclohexenone structures has been utilized to directly access fused pyrazoles and isoxazoles, showcasing the versatility of the cyclohexenone core in heterocycle formation researchgate.net.
Another strategy involves the use of benzimidazolone derivatives bearing a cyclohexen-1-yl substituent. Through a one-step 1,3-dipolar cycloaddition reaction with substituted benzonitrile (B105546) oxides, these precursors can be transformed into isoxazolyl-benzimidazolones and isoxazolinyl-benzimidazolones, effectively constructing fused heterocyclic systems with high regio- and chemoselectivity aphrc.org.
Table 1: Synthesis of Fused Heterocyclic Systems Utilizing Cyclohexenone Scaffolds
| Precursor/Intermediate | Reaction Type | Resulting Heterocyclic System | Key Reagents/Conditions | Citation |
| 3-aryl-1-(2-thienyl)prop-2-en-1-ones + Ethyl acetoacetate | Cyclocondensation (Michael Addition) | Ethyl 6-aryl-4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylates | NaOH | researchgate.net |
| 3,5-diaryl-2-cyclohexenones | Cyclization | Fused pyrazoles and isoxazoles | Utilizes α-keto methylene group | researchgate.net |
| 1-cyclohex-1-en-1-yl-3-propargyl-benzimidazolone / 1-cyclohex-1-en-1-yl-3-allyl-benzimidazolone | 1,3-Dipolar Cycloaddition | Isoxazolyl-benzimidazolones, Isoxazolinyl-benzimidazolones | p-substituted benzonitrile oxides or mesitonitrile oxide | aphrc.org |
Construction of Bridged Heterocyclic Systems
This compound derivatives also provide a foundation for constructing bridged heterocyclic frameworks, often through intramolecular cyclization reactions. A notable example involves the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. These bridged bicyclic amines, of interest as potential glycosidase inhibitors and building blocks for other complex molecules, can be accessed from N-acylcyclohex-3-en-1-amines. The synthetic route typically involves intramolecular bromo-amidation or dibromination-cyclisation reactions. For instance, N-trifluoroacetamides derived from cyclohex-3-en-1-amines can react with N-bromosuccinimide (NBS) in acetic acid to yield dihydro-1,3-oxazines, which are bridged heterocyclic structures researchgate.net. The stereoselectivity of these reactions can be influenced by the nature of the protecting group, the specific reagent used, and the reaction conditions researchgate.net.
Table 2: Synthesis of Bridged Heterocyclic Systems Utilizing Cyclohexenone Derivatives
| Substrate | Reaction Type | Bridged Heterocyclic System | Key Reagents/Conditions | Citation |
| N-acylcyclohex-3-en-1-amines | Intramolecular bromo-amidation / Dibromination-cyclisation | 7-azabicyclo[2.2.1]heptane derivatives, Dihydro-1,3-oxazines | N-bromosuccinimide (NBS) in Acetic Acid (AcOH) | researchgate.net |
| N-trifluoroacetamides (derived from cyclohex-3-en-1-amines) | Reaction with NBS | Dihydro-1,3-oxazines | N-bromosuccinimide (NBS) in Acetic Acid (AcOH) | researchgate.net |
Catalytic Transformations Involving Cyclohex 3 En 1 One
Hydrogenation and Dehydrogenation Catalysis
Hydrogenation and dehydrogenation are fundamental processes that alter the saturation level of organic molecules. While direct studies specifically detailing the selective hydrogenation or dehydrogenation of cyclohex-3-en-1-one are not extensively detailed in the provided literature snippets, related transformations of similar cyclic enones and alkenes offer insight into the potential catalytic pathways.
Selective Hydrogenation
Selective hydrogenation typically targets either the carbon-carbon double bond or the carbonyl group. For related compounds like 2-cyclohexen-1-one (B156087), catalytic hydrogenation is well-established, often leading to cyclohexanone (B45756) or cyclohexanol. For instance, platinum-based catalysts, such as Pt-MCM-41, have demonstrated high rates and 100% selectivity for the hydrogenation of 2-cyclohexen-1-one to cyclohexanone under specific conditions researchgate.net. Ruthenium catalysts have also been employed for the transfer hydrogenation of 2-cyclohexen-1-one, proceeding through cyclohexanone as an intermediate rsc.org. While direct application to this compound is not explicitly detailed, the principles suggest that selective reduction of its C=C bond to yield cyclohexanone or reduction of the C=O group to cyclohex-3-en-1-ol are achievable with appropriate catalytic systems.
Oxidation Catalysis
Oxidation reactions are crucial for introducing oxygen-containing functional groups or increasing the degree of unsaturation. This compound, with its alkene and ketone functionalities, is susceptible to various oxidation processes.
Selective Allylic Oxidation
Selective allylic oxidation targets the carbon atoms adjacent to the double bond. This process is significant for introducing hydroxyl or carbonyl groups at the allylic position. While many studies focus on the allylic oxidation of cyclohexene (B86901) to produce 2-cyclohexen-1-one and 2-cyclohexen-1-ol (B1581600) d-nb.inforesearchgate.netrsc.orgrsc.orgresearchgate.netrsc.org, the underlying catalytic principles are relevant. Various transition metal catalysts, including copper, iron, cobalt, ruthenium, and cerium-based materials, often supported on mesoporous structures or carbon nitrides, have been employed with oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) d-nb.inforesearchgate.netrsc.orgrsc.orgresearchgate.netrsc.org. For example, CeO₂–Sm₂O₃/SiO₂ catalysts have shown high conversion and selectivity for allylic products in cyclohexene oxidation researchgate.net.
A particularly relevant transformation for derivatives of this compound is the enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to their α,β-unsaturated counterparts nih.gov. This process effectively functionalizes the allylic position indirectly by rearranging the double bond and creating a chiral center.
Epoxidation Reactions
Epoxidation involves the addition of an oxygen atom across a carbon-carbon double bond to form an epoxide ring. The epoxidation of cyclohexene is a well-studied reaction, with various catalytic systems reported. Metal-based catalysts, including manganese porphyrins, vanadium-containing metal-organic frameworks (MOFs), and titanium-substituted mesoporous materials, have been utilized with oxidants such as sodium hypochlorite, hydrogen peroxide, and tert-butyl hydroperoxide (TBHP) ru.nlosti.govresearchgate.net. For instance, MIL-47(V), a vanadium-based MOF, has been investigated for the liquid-phase epoxidation of cyclohexene using H₂O₂ osti.gov. Similarly, Ti-SBA-12 materials have shown high selectivity for cyclohexene epoxidation researchgate.net. While direct epoxidation of this compound is not explicitly detailed, the C=C bond within the cyclohexene ring is amenable to such transformations.
Asymmetric Catalysis
Asymmetric catalysis is crucial for synthesizing chiral molecules with high enantiomeric purity. This compound and its derivatives can be involved in several asymmetric catalytic transformations.
A significant example is the enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to α,β-unsaturated chiral enones, catalyzed by chiral organic catalysts nih.gov. This methodology has been successfully applied to produce chiral cyclohex-2-enones with high enantiomeric excesses (ee), demonstrating the potential for creating stereogenic centers within the cyclohexenone framework. For instance, a γ-substituted this compound was converted to its α,β-unsaturated isomer in 44% yield and 72% ee nih.gov.
Furthermore, asymmetric synthesis strategies exist for preparing chiral this compound derivatives. For example, asymmetric Birch reduction and reduction-alkylation techniques have been employed to synthesize chiral intermediates that can be converted into substituted cyclohex-3-en-1-ones rushim.ru. The availability of chiral building blocks, such as (R)-N-(Cyclohex-3-en-1-yl)acetamide, also highlights the importance of chirality in this class of compounds bldpharm.com.
Compound List
Enantioselective Additions and Cyclizations
Enantioselective synthesis is crucial for producing chiral molecules with specific biological activities. Cyclic enones, including derivatives of cyclohexenone, are key substrates for various enantioselective carbon-carbon bond-forming reactions. These include asymmetric Michael additions, Diels-Alder reactions, and cyclization processes, often mediated by chiral organocatalysts or metal complexes.
One significant area is the enantioselective dimerization of cyclic enones. For instance, cyclohex-2-en-1-one has been reported to undergo enantioselective dimerization at the 3-position, yielding products with high enantiomeric excess (ee). These reactions typically employ chiral phase-transfer catalysts or organocatalysts, such as cinchoninium bromide derivatives, to control the stereochemical outcome.
Table 1: Examples of Enantioselective Additions and Cyclizations involving Cyclic Enones
| Reaction Type | Substrate | Catalyst/System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Enantioselective Dimerization | Cyclohex-2-en-1-one | Cinchoninium bromide derivative (e.g., 39) | 90 | 88 | researchgate.net |
| Asymmetric [3+3] Cycloaddition | α,β-unsaturated aldehydes + Nazarov reagents | Proline derivative (S)-C3 | High | High | rsc.org |
| Anti-Carbometallative Cyclization | Alkynyl electrophiles + Cyclohexa-1,3-dienones | Nickel catalyst with chiral ligand (e.g., L7) | 37–79 | 88–97 | acs.org |
While direct examples for this compound are not explicitly detailed in the provided snippets, the methodologies described for related cyclic enones highlight the potential for achieving high enantioselectivity in additions and cyclizations through careful catalyst design and reaction optimization.
Metal-Organic Framework (MOF) Catalysts
Metal-Organic Frameworks (MOFs) have emerged as highly versatile heterogeneous catalysts due to their tunable porosity, high surface area, and the ability to incorporate diverse metal centers and organic linkers. These properties make them attractive for various organic transformations, including oxidation reactions.
MOFs have been investigated for the catalytic oxidation of cyclic olefins like cyclohexene. For example, nickel-based MOFs have demonstrated catalytic activity in the selective oxidation of cyclohexene to cyclohexenone. One such MOF, [Ni3(OABDC)2(bipy)3(H2O)6]n, showed an 84.2% conversion of cyclohexene with 72.7% selectivity towards cyclohexenone. Similarly, a cobalt(II/III) mixed-valence MOF has been employed for the selective allylic oxidation of cyclohexene. Using tert-butyl hydroperoxide as an oxidant, this MOF achieved 63% conversion of cyclohexene with 86% selectivity for tert-butyl-2-cyclohexenyl-1-peroxide and 14% for 2-cyclohexen-1-one. When using O2 as the oxidant, the same MOF yielded 38% conversion with 72% selectivity for cyclohexenyl hydroperoxide and 20% for 2-cyclohexen-1-one.
Table 2: MOF Catalysts in Cyclic Olefin Oxidation
| MOF Composition/Type | Substrate | Reaction Type | Oxidant | Conversion (%) | Selectivity (%) (Product) | Reference |
| [Ni3(OABDC)2(bipy)3(H2O)6]n | Cyclohexene | Oxidation | O2 (air) | 84.2 | 72.7 (Cyclohexenone) | researchgate.net |
| CPF-5 (Mn-tetrazolate) | Cyclohexene | Oxidation | O2 | 98 | 87 (Cyclohexanone) | researchgate.net |
| Cobalt(II/III) MOF | Cyclohexene | Allylic Oxidation | tert-Butyl hydroperoxide | 63 | 86 (tert-Butyl-2-cyclohexenyl-1-peroxide), 14 (2-Cyclohexen-1-one) | acs.org |
| Cobalt(II/III) MOF | Cyclohexene | Allylic Oxidation | O2 | 38 | 72 (Cyclohexenyl hydroperoxide), 20 (2-Cyclohexen-1-one), 8 (Cyclohex-2-en-1-ol) | acs.org |
| V-based MOF (MIL-47) | Cyclohexene | Epoxidation | Not specified | Not specified | Not specified (Epoxidation products) | rsc.org |
These examples demonstrate the potential of MOFs as robust heterogeneous catalysts for selective oxidation reactions involving cyclic unsaturated compounds, offering pathways to valuable oxygenated products.
Nanocatalysis (e.g., N-doped Carbon Nanotubes, Single-Atom Catalysts)
Nanocatalysis leverages the unique properties of materials at the nanoscale to achieve enhanced catalytic performance, including higher activity, selectivity, and stability. This section explores the roles of N-doped carbon nanotubes (NCNTs) and single-atom catalysts (SACs) in transformations relevant to cyclic enones and related compounds.
N-doped Carbon Nanotubes (NCNTs)
N-doped carbon materials, including NCNTs, are recognized for their excellent electronic conductivity and catalytic properties, often serving as metal-free catalysts or efficient catalyst supports. While primarily studied for electrochemical applications like the oxygen reduction reaction (ORR), NCNTs have also found use in oxidation catalysis. For instance, in the context of cyclohexane (B81311) oxidation, NCNTs have been employed as catalysts. In one study, NCNTs were used in the solvent-free oxidation of cyclohexane to ε-caprolactone, achieving a 26.2% conversion of cyclohexane with 87% selectivity for ε-caprolactone.
Single-Atom Catalysts (SACs)
Single-atom catalysts (SACs) represent a frontier in catalysis, where metal atoms are atomically dispersed on a support, maximizing atom utilization and often leading to exceptional activity and selectivity. SACs are highly effective for various organic transformations, including hydrogenation and oxidation.
For the hydrogenation of cyclohexene to cyclohexane, SACs based on platinum (Pt) and palladium (Pd) supported on porous ceria nanoparticles have been investigated. A Pt/CeO2 SAC achieved a 21% conversion of cyclohexene, while a Pd/CeO2 SAC reached 29% conversion when loaded with 5 wt% of the respective metal. These studies highlight the potential of SACs to offer superior catalytic performance compared to their nanoparticle counterparts due to the isolated nature of active sites.
Other nanocatalytic systems, such as gold nanoparticles supported on functionalized reduced graphene oxide (rGO), have been applied to the oxidation of cyclohexene. Under solvent-free conditions using molecular oxygen, the rGO-Au hybrid catalyst demonstrated 85% conversion of cyclohexene with 85% selectivity towards 2-cyclohexene-1-one.
Table 3: Nanocatalysts in Transformations of Cyclic Olefins/Ketones
| Nanocatalyst Type | Substrate | Reaction Type | Conditions/Oxidant | Conversion (%) | Selectivity (%) (Product) | Reference |
| N-doped Carbon Nanotubes (NCNTs) | Cyclohexane | Oxidation | Solvent-free | 26.2 | 87 (ε-Caprolactone) | researchgate.net |
| Pt single-atom/CeO2 nanoparticles | Cyclohexene | Hydrogenation | H2 | 21 | Not specified (Cyclohexane) | rsc.org |
| Pd single-atom/CeO2 nanoparticles | Cyclohexene | Hydrogenation | H2 | 29 | Not specified (Cyclohexane) | rsc.org |
| Au nanoparticles/functionalized rGO | Cyclohexene | Oxidation | O2, solvent-free | 85 | 85 (2-Cyclohexene-1-one) | academie-sciences.fr |
| Cu nanoparticles/ZnAl-Layered Double Hydroxide (LDH) | Cyclohexane | Oxidation (KA oil prod.) | tert-Butyl hydroperoxide | 52.3 | 97.2 (Cyclohexanol/Cyclohexanone) | nih.gov |
| Subnanometer Cu clusters/TiO2 | Cyclohexene | Oxidative Dehydrogenation | O2, 400 °C | Not specified | 100 (Benzene) | aip.org |
These examples underscore the significant role that nanocatalysis, particularly NCNTs and SACs, plays in developing efficient and selective catalytic processes for transforming cyclic hydrocarbons and enones into valuable chemical intermediates and products.
Compound List:
this compound
Cyclohex-2-en-1-one
Cyclohexene
Cyclohexane
Cyclohexanone
Cyclohexanol
Benzene
ε-Caprolactone
1,3-Cyclohexanedione
tert-Butyl-2-cyclohexenyl-1-peroxide
Cyclohexenyl hydroperoxide
Structure Reactivity Relationship Studies of Cyclohex 3 En 1 One Derivatives
Influence of Substituent Effects on Reactivity
The presence and nature of substituents on the cyclohex-3-en-1-one ring significantly modulate its reactivity. These effects can be broadly categorized into electronic and steric influences.
Electronic Effects
Electronic effects, arising from electron-donating or electron-withdrawing substituents, alter the electron density distribution within the molecule, thereby influencing the reactivity of the carbonyl group and the double bond.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) groups can increase electron density in the ring, potentially enhancing nucleophilic character at certain positions or stabilizing intermediates. For instance, in 3-methoxy-2-cyclohexen-1-one, resonance effects contribute to increased stability . EDGs can also influence the acidity of alpha-hydrogens, affecting enolate formation.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as halogens or nitro groups, decrease electron density. They can make the carbonyl carbon more electrophilic, thus promoting nucleophilic attack. Studies on related systems suggest that EWGs on aromatic rings conjugated to cyclohexenone systems can facilitate reactions like the Alder-Rickert reaction by stabilizing dienol intermediates jst.go.jp. EWGs generally decrease the Lewis basicity of sites and increase Lewis acidity libretexts.org. In the context of C-H bond oxidation, EWGs can modulate selectivity by influencing the electron richness of specific C-H bonds nih.gov.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate structural properties, including electronic parameters, with biological or chemical activity acs.orgsysrevpharm.orgwikipedia.orgfrontiersin.org. These studies help in predicting how modifications to the structure, such as the introduction of different electronic substituents, will impact reactivity or biological efficacy.
Steric Effects
Steric effects arise from the physical bulk of substituents, influencing the accessibility of reactive sites and the preferred conformations of the molecule.
Steric Hindrance: Bulky groups can impede the approach of reagents to the reactive centers of the this compound ring. This can lead to decreased reaction rates or altered stereoselectivity. For example, in Diels-Alder reactions, steric hindrance between dienes and dienophiles can make the formation of highly substituted cyclohexene (B86901) systems challenging ucla.edu. The size of substituents is a primary factor in allylic strain, where steric interactions between groups on an olefin can favor specific conformations wikipedia.org.
A-values and Conformational Preferences: In cyclohexane (B81311) systems, steric bulk is quantified by A-values, which represent the free energy difference between axial and equatorial positions. Larger A-values indicate greater steric hindrance in the axial position, leading to a preference for equatorial placement to minimize 1,3-diaxial interactions wikipedia.orgpressbooks.publibretexts.org. This conformational preference, driven by steric effects, can profoundly influence reactivity. For instance, bulky substituents can direct the stereochemical outcome of reactions by favoring specific orientations of the reactive sites pressbooks.publibretexts.orgacs.orgresearchgate.net. The presence of bulky groups can also stabilize otherwise reactive species by sterically blocking potential reaction pathways acs.orgquora.com.
Table 1: Illustrative A-values and Steric Bulk Comparison
| Substituent | Approximate A-value (kcal/mol) | Steric Bulk Descriptor |
| tert-butyl | ~5 | Very Bulky |
| isopropyl | - | Bulky |
| ethyl | - | Moderate |
| methyl | 1.74 | Small |
| hydroxyl | - | Small |
| halogens | - | Small |
| methoxy (-OCH3) | ~0.6 | Small |
| nitro (-NO2) | ~1.1 | Moderate |
(Note: A-values are typically for monosubstituted cyclohexanes and are indicative of steric preference for equatorial positions. The relative steric bulk of other groups is also noted.)
Conformational Analysis and its Impact on Reactivity
The this compound ring, like other six-membered rings, exists predominantly in chair conformations. The relative stability of these conformers, and the orientation of substituents within them (axial vs. equatorial), significantly impacts reactivity.
Conformational Preferences: Substituents on the cyclohexane ring generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions pressbooks.publibretexts.org. The presence of a double bond introduces additional conformational considerations, such as allylic strain, which can further influence the preferred conformation wikipedia.org.
Stereoelectronic Effects: The interplay of steric and electronic factors, termed stereoelectronic effects, dictates conformational preferences and influences reaction pathways. These effects involve the interaction of orbitals and can lead to specific orientations being favored, thereby controlling reactivity and stereochemistry researchgate.netresearchgate.netscribd.commsu.ru. For example, the orientation of substituents can affect the ability of orbitals to overlap in transition states, influencing reaction rates and selectivity researchgate.netresearchgate.netscribd.com. Equatorial substituents are often more reactive than axial ones due to differences in steric hindrance and stereoelectronic effects slideshare.net.
Reactivity Modulation: Conformational isomers of the same compound can exhibit significantly different reaction rates and product distributions. For instance, the accessibility of a reactive center due to its axial or equatorial position can determine its susceptibility to nucleophilic attack or electrophilic substitution pressbooks.pubresearchgate.netslideshare.net.
Tautomerism and Keto-Enol Equilibria
This compound derivatives, like other carbonyl compounds, can exhibit keto-enol tautomerism. This equilibrium involves the interconversion between the keto form and its enol tautomer, mediated by the migration of an alpha-hydrogen atom.
Equilibrium Dynamics: The position of the keto-enol equilibrium is highly sensitive to various factors, including solvent polarity, temperature, and the presence of substituents cdnsciencepub.comresearchgate.netresearchgate.net. In non-polar solvents, the enol form is often favored due to reduced stabilization of the keto form through solvation cdnsciencepub.com. Conversely, polar solvents can stabilize the keto form through hydrogen bonding or dipole-dipole interactions cdnsciencepub.comresearchgate.net.
Substituent Influence: Substituents can significantly shift the keto-enol equilibrium. Electron-donating groups can stabilize the enol form, while electron-withdrawing groups may favor the keto form, particularly if they can participate in intramolecular hydrogen bonding researchgate.net. The presence of certain structural features, such as conjugation or the potential for aromaticity in the enol form, can also strongly favor enolization quora.comrsc.org.
Compound Name Table:
this compound
3-Methoxy-2-cyclohexen-1-one
3-Amino-2-cyclohexen-1-one
3-(Hexyloxy)-2-cyclohexen-1-one
4-phenyl-5-(4-benzyloxy)phenyl-cyclohex-2-en-1-one-3-carboxylic acid
Cyclohexane-1,3-dione
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
4,4-dimethyl-cyclohexane-1,3-dione
4-methyl-cyclohexane-1,3-dione
Cyclohexanol
Cyclohexene
Cyclohexa-1,4-dien-3-ol
Cyclohexane-1,3-dione derivatives
2-(Aryloxyacetyl)cyclohexane-1,3-diones
3H-Perfluorobicyclo[2.2.0]hexan-2-one
2H-Perfluorocyclobutanone
Perfluorocyclobut-1-enol
Green Chemistry Approaches in Cyclohex 3 En 1 One Synthesis and Reactions
Sustainable Catalysis Development
Sustainable catalysis is central to green chemistry, promoting the use of catalysts that are efficient, selective, and environmentally friendly researchgate.netroyalsocietypublishing.org. The development of novel catalytic systems for cyclohex-3-en-1-one synthesis and its related transformations is an active area of research.
Heterogeneous catalysis, which employs solid catalysts that can be easily separated from the reaction mixture, is a cornerstone of green chemistry researchgate.netroyalsocietypublishing.orgresearchgate.net. This approach simplifies product isolation and facilitates catalyst recovery and reuse, thereby reducing waste and operational costs researchgate.netrsc.orgchemmethod.com. For cyclohexene (B86901) oxidation, which can lead to various products including those related to cyclohexenone structures, heterogeneous catalysts such as gold nanoparticles on graphite (B72142) or graphene, and various metal oxides supported on mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) have been investigated researchgate.netcardiff.ac.ukrsc.org. These catalysts offer advantages in terms of stability, reusability, and selectivity, contributing to greener synthetic routes. For example, Rhodium nanoparticles incorporated into TUD-1 material have shown high activity and reusability in the solvent-free hydrogenation of cyclohexene, a related precursor rsc.org.
The recyclability of catalysts is a critical aspect of sustainable catalysis, directly impacting waste reduction and economic viability chemmethod.comorganic-chemistry.orgrsc.org. Catalysts that can be reused multiple times without significant loss of activity or selectivity are highly desirable. Research into various catalytic systems, including metal-organic frameworks (MOFs) and supported metal nanoparticles, demonstrates significant progress in catalyst recyclability rsc.orgrsc.orgresearchgate.netacs.org. For instance, a PW/HKUST-1 catalyst was successfully recycled at least four times without significant loss of activity researchgate.net. Similarly, Rh-TUD-1 catalysts have shown high stability and reusability, being recycled four consecutive times without treatment rsc.org. The development of heterogeneous catalysts often aims to enhance this recyclability, moving away from homogeneous systems which can be difficult to separate and reuse researchgate.netchemmethod.com.
Waste Reduction and Byproduct Minimization
A primary goal of green chemistry is the prevention and minimization of waste and byproducts researchgate.netroyalsocietypublishing.orgijrpr.comaarf.asia. This is achieved through efficient reaction design, solvent selection, and the use of catalysts that promote selectivity. The E-factor (Environmental factor), which measures the mass of waste produced per unit mass of product, is a key metric for assessing waste generation rsc.orgrsc.org. Low E-factors indicate more environmentally friendly processes rsc.orgrsc.org. For instance, a synthesis achieving an E-factor of 0.14 and an atom economy of 95.34% was deemed an excellent synthesis rsc.org. Strategies such as solvent-free reactions, the use of safer solvents (like water), and the development of highly selective catalytic processes contribute to reducing waste royalsocietypublishing.orgrsc.orgcardiff.ac.ukrsc.org. For example, the oxidation of cyclohexene using environmentally friendly oxidants like O2 or H2O2 over heterogeneous catalysts is explored as a greener alternative to processes using stoichiometric oxidants cardiff.ac.ukrsc.org. Minimizing byproduct formation is also crucial, as it reduces the need for complex separation and purification steps, thereby saving energy and resources researchgate.net.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The future of Cyclohex-3-en-1-one chemistry is intrinsically linked to the evolution of catalysis. Researchers are actively pursuing novel catalytic systems to achieve unprecedented levels of control and efficiency in its synthesis and functionalization.
Asymmetric Organocatalysis: A significant area of focus is the use of chiral organocatalysts to produce enantiomerically pure cyclohexenone derivatives. These metal-free catalysts, such as amino-squaramides, offer a greener and often more robust alternative to traditional metal catalysts. nih.gov Research is geared towards designing new organocatalysts that can facilitate complex cascade reactions, allowing for the one-pot synthesis of highly functionalized cyclohexanes with multiple stereocenters from simple precursors. nih.govrsc.org
Synergistic Catalysis: The combination of different catalytic modes is a promising frontier. For instance, synergistic catalysis involving a copper catalyst to activate a pronucleophile and an amine organocatalyst to activate an electrophile has been shown to enable efficient domino sequences. semanticscholar.org This dual activation strategy can lead to the formation of valuable chiral cyclohexenones from simple starting materials like 1,3-acetonedicarboxylic acid and α,β-unsaturated aldehydes. semanticscholar.org Future work will likely explore other combinations of metal catalysts, organocatalysts, and photocatalysts to unlock new transformations.
Metal-Based Catalysis: While organocatalysis is growing, metal-based systems continue to evolve. Research is focused on developing more sustainable and efficient metal catalysts. This includes using earth-abundant metals and designing ligands that can precisely control selectivity. For example, cationic rhodium(I) catalysis has been used for the [5 + 1] cycloaddition of vinylcyclopropanes and carbon monoxide to afford cyclohexenones. organic-chemistry.org Similarly, palladium-catalyzed dehydrogenation of cyclohexanones represents a direct route to cyclohexenones, and future developments will aim to improve the efficiency and applicability of such methods. organic-chemistry.org
| Catalyst Type | Example System | Application | Key Advantage |
| Organocatalyst | Amino-squaramide | Enantioselective Michael addition | Metal-free, high stereoselectivity (>30:1 dr, 96-99% ee) nih.gov |
| Synergistic | Copper Salt & Prolinol Silyl Ether | Domino di-decarboxylative Michael/aldol sequence | Access to chiral cyclohexenones in one step (94-99% ee) semanticscholar.org |
| Metal Catalyst | Cationic Rhodium(I) | [5 + 1] Cycloaddition | Direct formation of the cyclohexenone core organic-chemistry.org |
| Metal Catalyst | Palladium(II) Acetate | Oxidative Dehydrogenation | Direct conversion of saturated ketones to enones organic-chemistry.org |
Exploration of New Reaction Pathways
Beyond refining existing methods, chemists are exploring fundamentally new ways to utilize the reactivity of the this compound core.
Cycloaddition Reactions: As a classic dienophile and dipolarophile, the cyclohexenone scaffold is central to the development of new cycloaddition reactions. Research is focused on expanding the scope of partners for Diels-Alder and 1,3-dipolar cycloadditions to create complex polycyclic and heterocyclic systems. novapublishers.commdpi.com The use of strained intermediates like 1,2,3-cyclohexatriene (B14357811) in cycloadditions represents a novel pathway to rapidly assemble complex molecular architectures. nih.gov
Cascade and Domino Reactions: The development of one-pot, multi-step reaction sequences is a major goal for improving synthetic efficiency. Organocatalytic domino reactions, such as Michael-Michael-1,2-addition sequences, are being designed to construct densely functionalized cyclohexanes from simple precursors in a single operation. nih.govrsc.org These reactions are highly atom-economical and can generate significant molecular complexity with high stereocontrol. rsc.org
Asymmetric Functionalization: Achieving stereocontrol in the functionalization of the cyclohexenone ring is a persistent challenge. New methods are emerging for the asymmetric 1,4-functionalization of related enyne systems using dual photoredox and chromium catalysis, which could be adapted for cyclohexenone derivatives. nih.gov This approach allows for the simultaneous construction of two C-C bonds to create chiral centers. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives.
Mechanism Elucidation: DFT calculations are being used to investigate the intricate mechanisms of complex reactions. For example, computational studies have been employed to determine whether 1,3-dipolar cycloadditions proceed through a concerted or stepwise radical-mediated pathway, providing insights that are difficult to obtain experimentally. mdpi.com Similarly, DFT can be used to calculate reaction energy barriers for various transformations, such as the oxidation of related cyclohexene (B86901) structures, helping to predict product outcomes and selectivity. researchgate.net
Predicting Reactivity and Selectivity: By modeling transition states and intermediates, researchers can predict the regio-, diastereo-, and enantioselectivity of catalytic reactions. mdpi.com This predictive power accelerates the discovery and optimization of new catalysts and reaction conditions, reducing the need for extensive empirical screening.
Structural Analysis: Computational tools are also used to analyze the geometric and electronic structures of highly reactive intermediates, such as strained cyclohexatrienes, providing a deeper understanding of their unique reactivity compared to stable isomers like benzene. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis of this compound derivatives. This technology offers enhanced control, safety, and scalability. researchgate.netaurigeneservices.com
Enhanced Process Control: Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time. researchgate.netchimia.ch This precise control leads to higher yields, improved selectivity, and greater product purity compared to batch processes. drugdiscoverytrends.com
Scalability and Safety: Flow chemistry allows for the safe handling of reactive intermediates and hazardous reagents by minimizing the volume of the reaction mixture at any given time. researchgate.netsoci.org Scaling up production is achieved by running the system for longer periods, rather than using larger reactors, which simplifies the transition from laboratory discovery to industrial application. aurigeneservices.com
Automated Synthesis and Optimization: The integration of flow systems with automated controls and real-time analytics enables high-throughput screening and rapid optimization of reaction conditions. researchgate.netsoci.org This automated approach can significantly accelerate the discovery of new derivatives and the development of efficient synthetic routes for complex molecules derived from cyclohexenone. drugdiscoverytrends.com Researchers have successfully developed continuous flow systems for the synthesis of related cyclic ketones and aminoketones, demonstrating the potential of this technology. rsc.orgmdpi.comrsc.org
| Technology | Advantage | Application to this compound | Reference |
| Continuous Flow | Improved parameter control, enhanced safety, reduced reaction times. | Synthesis of derivatives with higher yields and purity. | researchgate.netchimia.ch |
| Telescoped Reactions | Multiple synthetic steps are combined without intermediate purification. | Linear synthesis of complex molecules from a cyclohexenone starting block. | drugdiscoverytrends.comacs.org |
| Automated Platforms | Rapid optimization of reaction conditions (temperature, flow rate, stoichiometry). | High-throughput screening for new reactions and catalyst discovery. | aurigeneservices.comsoci.org |
Expanding Applications in Material Science
The unique structural features of this compound and its derivatives make them attractive building blocks for new materials and polymers.
Renewable Polymers: There is growing interest in using bio-based feedstocks to create sustainable polymers. Research has shown that related cyclic compounds, such as 1,3-cyclohexadiene (B119728) derived from plant oils, can be polymerized using metathesis and other catalytic reactions. nih.govresearchgate.net The cyclohexenone ring offers a rigid and functionalizable core that could be incorporated into polymer backbones to impart specific thermal and mechanical properties.
CO2-Based Polycarbonates: The copolymerization of CO2 with epoxides is a key strategy for carbon capture and utilization. Poly(cyclohexene carbonate) (PCHC), synthesized from cyclohexene oxide and CO2, is a polymer that has been studied for its properties. nih.govresearchgate.net While PCHC itself can be brittle, recent advances have shown that creating ABA-block copolymers, for instance by incorporating ε-decalactone, can dramatically improve its toughness and elongation at break, turning it into a useful elastomer or toughened plastic. nih.gov The functional ketone group in this compound could serve as a handle for further modification or cross-linking in such polymer systems.
Novel Polymer Architectures: The reactivity of the double bond and carbonyl group in the cyclohexenone scaffold allows for various polymerization strategies, including ring-opening metathesis polymerization (ROMP) of related strained silacycloheptenes. nsf.gov This opens the door to creating novel silicon-rich polymers or other specialty materials where the cyclic structure can influence the final properties, such as the glass transition temperature. nsf.govunibo.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
